molecular formula C8H14Cl2 B14507915 4,5-Dichlorooct-4-ene CAS No. 63318-09-2

4,5-Dichlorooct-4-ene

Cat. No.: B14507915
CAS No.: 63318-09-2
M. Wt: 181.10 g/mol
InChI Key: WQMHZIQLWGMOTL-UHFFFAOYSA-N
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Description

4,5-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorooct-4-ene typically involves the chlorination of octene. One common method is the addition of chlorine gas to oct-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 4 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorooct-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Dechlorinated alkenes or alkanes.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

4,5-Dichlorooct-4-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4,5-Dichlorooct-4-ene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to target molecules, making it a potent compound for various applications.

Comparison with Similar Compounds

Uniqueness: 4,5-Dichlorooct-4-ene stands out due to its unsaturated nature, which imparts unique reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

63318-09-2

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

4,5-dichlorooct-4-ene

InChI

InChI=1S/C8H14Cl2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3

InChI Key

WQMHZIQLWGMOTL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CCC)Cl)Cl

Origin of Product

United States

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